molecular formula C14H23N5 B11752870 {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11752870
M. Wt: 261.37 g/mol
InChI Key: HPNTUWSDCMJPBG-UHFFFAOYSA-N
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Description

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings substituted with propyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Substitution Reactions: The propyl and isopropyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the substituted pyrazole rings with a suitable amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, facilitated by reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkyl-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to enzyme substrates.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

    Anti-inflammatory: Potential anti-inflammatory agent due to its ability to modulate specific biochemical pathways.

Industry

    Material Science: Used in the development of novel materials with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-butyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

  • Structural Variations : The presence of propyl and isopropyl groups provides unique steric and electronic properties compared to similar compounds.
  • Reactivity : The specific substitution pattern influences the compound’s reactivity and interaction with biological targets.
  • Applications : The unique structure allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-4-5-18-10-13(8-16-18)6-15-7-14-9-17-19(11-14)12(2)3/h8-12,15H,4-7H2,1-3H3

InChI Key

HPNTUWSDCMJPBG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CN(N=C2)C(C)C

Origin of Product

United States

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